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Compound of Interest

Compound Name: Ligurobustoside N

Cat. No.: B150326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ligurobustoside N is a phenylethanoid glycoside with the molecular formula C35H46O18,

isolated from the leaves of Ligustrum robustum. This technical guide provides a comprehensive

overview of its physicochemical properties, and known biological activities, with a focus on its

antioxidant and antimicrobial effects. Detailed experimental protocols for the assessment of

these activities are provided, along with a discussion of its potential mechanism of action

involving the Nrf2 and AMPK signaling pathways. This document aims to serve as a

foundational resource for researchers and professionals in the fields of natural product

chemistry, pharmacology, and drug development.

Physicochemical Properties
Ligurobustoside N is a complex glycoside with a molecular weight of 754.73 g/mol . Its

structure consists of a phenylethanoid aglycone linked to a sugar moiety. A summary of its key

physicochemical properties is presented in Table 1.
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Property Value Reference

Molecular Formula C35H46O18 [1]

Molecular Weight 754.73 g/mol [1]

CAS Number 583058-07-5 [2]

Appearance Amorphous powder [3]

Solubility

Soluble in methanol, ethanol,

water. Insoluble in non-polar

organic solvents.

[4]

Biological Activities
Ligurobustoside N has demonstrated notable antioxidant and antimicrobial properties in

preclinical studies.

Antioxidant Activity
Ligurobustoside N exhibits significant antioxidant potential, primarily attributed to its ability to

scavenge free radicals. This activity has been quantified using the 2,2'-azino-bis(3-

ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. In one study,

Ligurobustoside N showed stronger ABTS radical scavenging activity than the positive

control, L-(+)-ascorbic acid.[5] Another key antioxidant mechanism is the inhibition of AAPH-

induced hemolysis.

Assay Result (IC50) Comparison Reference

ABTS Radical

Scavenging Activity
2.68 ± 0.05 µM

Stronger than L-(+)-

ascorbic acid (IC50:

10.06 ± 0.19 µM)

[5]

Antimicrobial Activity
An extract of Ligustrum robustum containing Ligurobustoside N has been shown to be

effective against the biofilm formation and exopolysaccharide synthesis of Streptococcus
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mutans, a key bacterium implicated in dental caries.[2] The extract was found to downregulate

the expression of genes essential for biofilm formation.[2]

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

Isolation of Ligurobustoside N from Ligustrum robustum
A general workflow for the isolation of Ligurobustoside N from the leaves of Ligustrum

robustum is depicted below. This process involves extraction with a polar solvent followed by

multiple chromatographic steps to purify the compound.
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Figure 1: General workflow for the isolation of Ligurobustoside N.
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Protocol:

Extraction: The dried and powdered leaves of Ligustrum robustum are extracted with 70%

ethanol under reflux.

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude

extract.

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting

with a gradient of dichloromethane and methanol.

Purification: The fraction containing Ligurobustoside N is further purified using a

combination of polyamide column chromatography, MCI gel column chromatography, and

preparative high-performance liquid chromatography (HPLC).

ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.
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Mix ABTS (7 mM) and Potassium Persulfate (2.45 mM)

Incubate in the dark at room temperature for 12-16 h to form ABTS radical cation

Dilute ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm

Mix diluted ABTS radical solution with Ligurobustoside N solution

Measure absorbance at 734 nm after 6 min

Calculate percentage inhibition and IC50 value

Click to download full resolution via product page

Figure 2: Workflow for the ABTS radical scavenging assay.

Protocol:

Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed

with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in

the dark at room temperature for 12-16 hours before use.

Assay: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734

nm. A 10 µL aliquot of the Ligurobustoside N solution (at various concentrations) is added

to 190 µL of the diluted ABTS•+ solution.
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Measurement: The absorbance is read at 734 nm after 6 minutes of incubation at room

temperature.

Calculation: The percentage of inhibition is calculated using the formula: (A_control -

A_sample) / A_control * 100, where A_control is the absorbance of the control (without

sample) and A_sample is the absorbance of the reaction mixture with the sample. The IC50

value is determined from a dose-response curve.

AAPH-Induced Hemolysis Inhibition Assay
This assay assesses the protective effect of an antioxidant against peroxyl radical-induced

damage to erythrocytes.

Protocol:

Preparation of Erythrocyte Suspension: Freshly collected human or rat blood is centrifuged

to separate the erythrocytes. The erythrocytes are washed three times with phosphate-

buffered saline (PBS) and resuspended in PBS to a final concentration of 5% (v/v).

Assay: The erythrocyte suspension is pre-incubated with various concentrations of

Ligurobustoside N for 30 minutes at 37°C.

Induction of Hemolysis: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is added to

the suspension to a final concentration of 100 mM to induce hemolysis.

Incubation: The mixture is incubated at 37°C for 4 hours with gentle shaking.

Measurement: The reaction is stopped by adding cold PBS, and the mixture is centrifuged.

The absorbance of the supernatant is measured at 540 nm to quantify the amount of

hemoglobin released.

Calculation: The percentage of hemolysis inhibition is calculated.

Antimicrobial Activity against Streptococcus mutans
The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial efficacy

of Ligurobustoside N.
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Prepare a standardized inoculum of Streptococcus mutans

Inoculate each well with the bacterial suspension

Perform serial dilutions of Ligurobustoside N in a 96-well microplate

Incubate the microplate at 37°C for 24 hours

Observe for visible bacterial growth

Determine the MIC as the lowest concentration with no visible growth

Click to download full resolution via product page

Figure 3: Workflow for MIC determination.

Protocol:

Preparation of Inoculum: A standardized suspension of Streptococcus mutans (e.g., ATCC

25175) is prepared in a suitable broth medium (e.g., Brain Heart Infusion broth) to a

concentration of approximately 5 x 10^5 CFU/mL.

Serial Dilution: Two-fold serial dilutions of Ligurobustoside N are prepared in the broth

medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria

and broth) and a negative control (broth only) are included.

Incubation: The plate is incubated at 37°C for 24 hours in a 5% CO2 atmosphere.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b150326?utm_src=pdf-body-img
https://www.benchchem.com/product/b150326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of MIC: The MIC is determined as the lowest concentration of

Ligurobustoside N that completely inhibits the visible growth of the bacteria.

Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by pure Ligurobustoside N is still

emerging, studies on extracts of Ligustrum robustum and related phenylethanoid glycosides

suggest the involvement of the Nrf2 and AMPK pathways in its biological activities.

Nrf2 Signaling Pathway
Phenylpropanoid glycosides, the class of compounds to which Ligurobustoside N belongs,

have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling

pathway.[6] Nrf2 is a key transcription factor that regulates the expression of a wide array of

antioxidant and cytoprotective genes. Activation of this pathway likely contributes to the

antioxidant effects of Ligurobustoside N.

Cytoplasm Nucleus

Ligurobustoside N Keap1-Nrf2 ComplexInduces dissociation Nrf2Releases Nrf2Translocation Antioxidant Response Element (ARE)Binds to Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1)Activates transcription Enhanced Cellular Protection
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Figure 4: Proposed activation of the Nrf2 pathway by Ligurobustoside N.

AMPK Signaling Pathway
Total phenylpropanoid glycosides from Ligustrum robustum have been found to exert

hypolipidemic effects by activating the AMP-activated protein kinase (AMPK) signaling

pathway.[5] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead

to a switch from anabolic to catabolic pathways, which may contribute to some of the observed

health benefits of Ligustrum robustum extracts. It is plausible that Ligurobustoside N, as a

constituent of this extract, contributes to this effect.
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Figure 5: Proposed modulation of the AMPK pathway by Ligurobustoside N.

Conclusion and Future Directions
Ligurobustoside N is a promising natural product with demonstrated antioxidant and potential

antimicrobial activities. The detailed protocols provided in this guide offer a foundation for

further research into its biological effects. Future studies should focus on elucidating the

precise molecular mechanisms underlying its activities, particularly its direct effects on the Nrf2

and AMPK signaling pathways. Further in vivo studies are warranted to evaluate its therapeutic

potential for conditions associated with oxidative stress and bacterial infections. Additionally,

structure-activity relationship studies could lead to the development of novel therapeutic agents

based on the Ligurobustoside N scaffold.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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